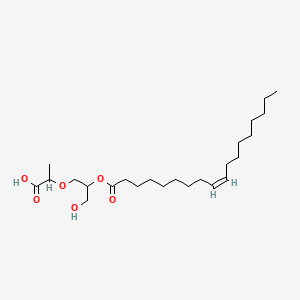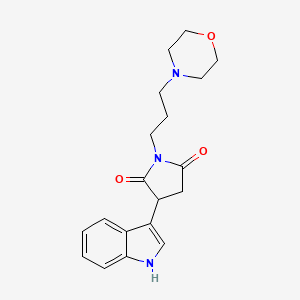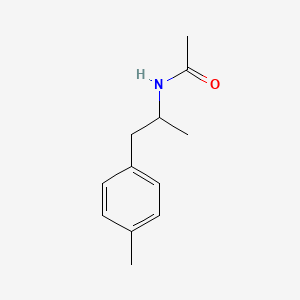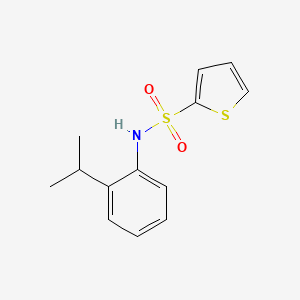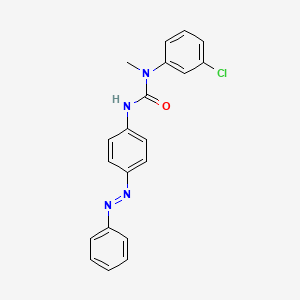
Urea, 1-(3-chlorophenyl)-1-methyl-3-(4-phenylazo)phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-(3-chlorophenyl)-1-methyl-3-(4-phenylazo)phenyl- is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(3-chlorophenyl)-1-methyl-3-(4-phenylazo)phenyl- typically involves multi-step organic reactions. One common method includes the reaction of 3-chloroaniline with methyl isocyanate to form the intermediate 1-(3-chlorophenyl)-1-methylurea. This intermediate is then reacted with 4-phenylazobenzene under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Urea, 1-(3-chlorophenyl)-1-methyl-3-(4-phenylazo)phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as hydroxide ions in a polar aprotic solvent like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can lead to amine derivatives.
Scientific Research Applications
Urea, 1-(3-chlorophenyl)-1-methyl-3-(4-phenylazo)phenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Urea, 1-(3-chlorophenyl)-1-methyl-3-(4-phenylazo)phenyl- involves its interaction with specific molecular targets. The phenylazo group can undergo reduction to form aromatic amines, which may interact with biological macromolecules such as proteins and nucleic acids. The chlorophenyl group can participate in electrophilic aromatic substitution reactions, potentially modifying the activity of enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- Urea, 1-(3-chlorophenyl)-1-methyl-3-(4-nitrophenyl)phenyl-
- Urea, 1-(3-bromophenyl)-1-methyl-3-(4-phenylazo)phenyl-
- Urea, 1-(3-chlorophenyl)-1-methyl-3-(4-methylphenyl)phenyl-
Uniqueness
Urea, 1-(3-chlorophenyl)-1-methyl-3-(4-phenylazo)phenyl- is unique due to the presence of both the chlorophenyl and phenylazo groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Properties
CAS No. |
349495-71-2 |
|---|---|
Molecular Formula |
C20H17ClN4O |
Molecular Weight |
364.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-1-methyl-3-(4-phenyldiazenylphenyl)urea |
InChI |
InChI=1S/C20H17ClN4O/c1-25(19-9-5-6-15(21)14-19)20(26)22-16-10-12-18(13-11-16)24-23-17-7-3-2-4-8-17/h2-14H,1H3,(H,22,26) |
InChI Key |
GPEXTIXSMGTHIJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC(=CC=C1)Cl)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


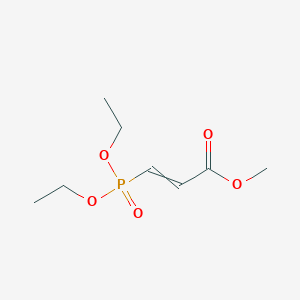
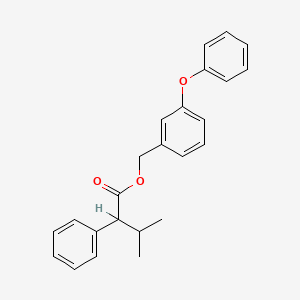
![(E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]prop-2-enamide](/img/structure/B14160309.png)
![7,7-Dimethyl-8-nitro-9-phenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14160314.png)
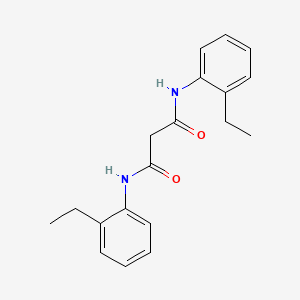
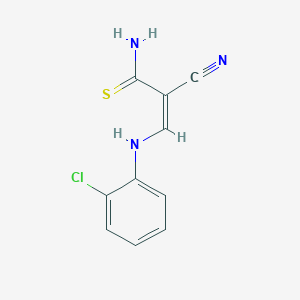
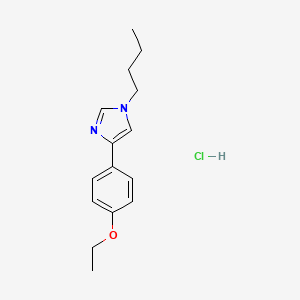
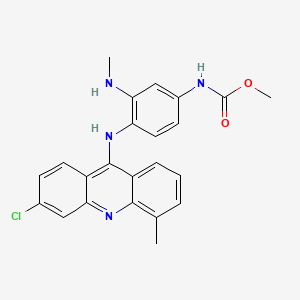
![[2,6-Dioxo-6-phenylmethoxy-5-(phenylmethoxycarbonylamino)hexylidene]-iminoazanium](/img/structure/B14160358.png)
![2-[2-Methyl-5-[[4-[6-(trifluoromethyl)-3-pyridinyl]-1-piperazinyl]sulfonyl]phenyl]acetic acid](/img/structure/B14160367.png)
